C24H55N3O6S
N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid
CAS No.: 90459-62-4
Cat. No.: VC18466988
Molecular Formula: C18H36O2.C4H13N3.C2H6O4S
C24H55N3O6S
Molecular Weight: 513.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90459-62-4 |
|---|---|
| Molecular Formula | C18H36O2.C4H13N3.C2H6O4S C24H55N3O6S |
| Molecular Weight | 513.8 g/mol |
| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3 |
| Standard InChI Key | UJFSWJLSSGTISR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound is a quaternary ammonium salt formed via the reaction of stearic acid (), diethylenetriamine (), and dimethyl sulfate (). The stearic acid moiety provides an 18-carbon alkyl chain, conferring hydrophobicity, while the diethylenetriamine contributes primary and secondary amine groups that facilitate quaternization with dimethyl sulfate. The resulting structure, verified by InChIKey UJFSWJLSSGTISR-UHFFFAOYSA-N , features a cationic nitrogen center bonded to methyl groups from dimethyl sulfate, enhancing solubility in polar solvents.
Table 1: Key Identifiers and Properties
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves a three-step process:
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Amidation: Stearic acid reacts with diethylenetriamine to form a polyamide intermediate, releasing water.
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Quaternization: The tertiary amine group in the polyamide reacts with dimethyl sulfate in an SN2 mechanism, forming a quaternary ammonium center.
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Purification: The crude product is isolated via solvent extraction or crystallization, with industrial-scale processes employing continuous flow reactors to enhance yield (≥85%) and purity (≥95%).
Optimization Strategies
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Temperature Control: Maintaining 60–80°C during quaternization prevents thermal degradation of the amine groups.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .
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Catalyst Use: Alkali metal hydroxides (e.g., NaOH) neutralize sulfuric acid byproducts, shifting the equilibrium toward product formation .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Hydrophobicity: LogP ≈ 8.0 , indicating high lipid solubility due to the stearic acid chain.
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Aqueous Solubility: Limited (≤0.1 mg/mL at 25°C) but enhanced in acidic media via protonation of the amine groups.
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Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .
Spectroscopic Profiles
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (sulfate S=O stretch).
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NMR: NMR signals at δ 1.25 ppm (stearic acid CH₂), δ 3.20 ppm (N⁺–CH₃), and δ 3.60 ppm (SO₄²⁻–CH₃).
Applications and Functional Utility
Industrial Uses
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Surfactants: The compound acts as a cationic surfactant in fabric softeners, leveraging its amphiphilic structure to reduce static cling .
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Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 70–90% in acidic environments .
Table 2: Comparative Antimicrobial Efficacy
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